SODIUM AMMONIUM VANADATE

Catalog No.
S1797379
CAS No.
12055-09-3
M.F
H12N3Na3O8V2
M. Wt
352.96
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SODIUM AMMONIUM VANADATE

CAS Number

12055-09-3

Product Name

SODIUM AMMONIUM VANADATE

Molecular Formula

H12N3Na3O8V2

Molecular Weight

352.96

Sodium ammonium vanadate is an inorganic compound with the formula (NH4)3NaV10O2810H2O(NH_4)_3NaV_10O_{28}\cdot 10H_2O. This compound consists of sodium, ammonium, and vanadate ions, and it appears as a crystalline solid. Sodium ammonium vanadate is notable for its unique properties, which stem from the combination of sodium and ammonium ions with vanadate. This unique composition allows it to participate in various

Such as the production of sulfuric acid and catalytic cracking of crude oil.
  • Biological Research: Its role as a protein tyrosine phosphatase inhibitor makes it valuable in studies related to insulin signaling and cell growth.
  • Medicine: Research has explored its potential use in diabetes treatment due to its insulin-mimicking properties.
  • Industrial Uses: It is utilized in manufacturing vanadium-based catalysts and high-performance batteries .
  • Sodium ammonium vanadate exhibits significant biological activity, primarily as an inhibitor of protein tyrosine phosphatases. This inhibition is crucial for research related to insulin signaling pathways and cell growth regulation. The compound's ability to mimic phosphate ions allows it to interfere with enzyme activity and signaling pathways, making it a potential candidate for therapeutic applications, particularly in diabetes treatment where it mimics insulin action .

    Sodium ammonium vanadate can be synthesized through various methods:

    • Reaction with Vanadium Pentoxide: The most common method involves reacting vanadium pentoxide with ammonium hydroxide and sodium hydroxide in an aqueous solution.
    • Electrolytic Methods: In industrial settings, sodium ammonium vanadate can be produced through electrolysis of sodium vanadate solutions combined with ammonium hydroxide. This method often yields high-purity products .
    • Controlled Precipitation: This involves dissolving vanadium compounds in aqueous solutions followed by precipitation, filtration, and drying to obtain the desired compound in high purity.

    Studies on the interactions of sodium ammonium vanadate focus on its biochemical effects, particularly its inhibitory action on protein tyrosine phosphatases. By modulating these enzymes, the compound influences various biological pathways related to glucose metabolism and cell proliferation. The mechanism involves mimicking phosphate ions, which disrupts normal enzyme activity .

    Several compounds are structurally or chemically similar to sodium ammonium vanadate. Here is a comparison highlighting their uniqueness:

    CompoundFormulaKey Characteristics
    Ammonium MetavanadateNH4VO3NH_4VO_3Used as an intermediate for purifying vanadium; forms polymeric structures.
    Sodium MetavanadateNaVO3NaVO_3A simpler structure compared to sodium ammonium vanadate; used in various applications but lacks the dual ion composition.
    Vanadium PentoxideV2O5V_2O_5A common industrial compound; serves as a precursor for many reactions but does not have the same biological activities as sodium ammonium vanadate.

    Uniqueness: Sodium ammonium vanadate's combination of both sodium and ammonium ions with vanadate gives it specific structural and chemical properties that are particularly advantageous for applications requiring precise control over interactions involving vanadium ions .

    The thermal decomposition of sodium ammonium vanadate follows complex multi-stage pathways that are significantly influenced by experimental conditions including atmosphere, heating rate, and sample configuration. Thermogravimetric analysis coupled with differential scanning calorimetry reveals distinct decomposition mechanisms [1] [2] [3].

    Decomposition Temperature Ranges and Products

    The thermal decomposition of ammonium metavanadate components within sodium ammonium vanadate occurs across multiple temperature ranges. Initial decomposition begins at approximately 196°C, where the formation of intermediate compounds such as (NH₄)₂V₄O₁₁ occurs through the simultaneous elimination of ammonia and water in a 2:1 molar ratio [4]. The decomposition pathway can be represented as:

    4NH₄VO₃ → (NH₄)₂V₄O₁₁ + 2NH₃ + H₂O

    At temperatures between 280-350°C, complete decomposition under vacuum conditions yields vanadium pentoxide (V₂O₅) as the primary product [5]. However, under different atmospheric conditions, alternative decomposition products including V₆O₁₃ and V₃O₇ are observed [2] [3].

    Differential Scanning Calorimetry Analysis

    Differential scanning calorimetry analysis reveals both endothermic and exothermic processes during thermal decomposition. The initial endothermic peak around 196°C corresponds to the dehydration and deammoniation process [4]. Subsequently, exothermic reactions are observed at higher temperatures, which are attributed to the catalytic decomposition of ammonia on freshly formed vanadium pentoxide surfaces [6].

    Temperature Range (°C)Process TypeProducts FormedHeat Flow Characteristics
    196-230Endothermic(NH₄)₂V₄O₁₁Dehydration/deammoniation
    250-300EndothermicNH₄V₃O₈Further decomposition
    300-400ExothermicV₂O₅Catalytic NH₃ decomposition
    400-500VariableV₆O₁₃, V₃O₇Structural rearrangement

    Container Configuration Effects

    The configuration of the experimental container significantly affects decomposition products. In uncapped containers, the products include (NH₄)₂V₄O₁₁, NH₄V₃O₈, and V₂O₅, while capped containers yield NH₄V₃O₈ and reduced vanadium oxides (V₂Oₓ where x is between 4 and 5) [1]. This difference results from varying amounts of evolved gases retained within the reaction environment.

    pH-Dependent Solubility Behavior

    The solubility behavior of sodium ammonium vanadate exhibits strong pH dependence, with optimal precipitation and recovery occurring within specific pH ranges. The relationship between pH and solubility is governed by the formation of different vanadate species and the stability of ammonium-vanadate complexes [7] [8].

    Optimal pH Ranges for Precipitation

    Experimental investigations demonstrate that maximum vanadium recovery occurs at pH values of 2 and 7, with recovery efficiencies exceeding 98% [7]. At pH 2, polyvanadate structures predominate, while at pH 7, metavanadate structures are favored. The formation of white ammonium metavanadate precipitates is optimal within the pH range of 5-7 [7] [8].

    pH-Dependent Species Distribution

    The aqueous chemistry of vanadium(V) varies significantly with pH, resulting in different vanadate species:

    pH RangeDominant SpeciesSolubility CharacteristicsRecovery Efficiency
    2-4Polyvanadate ionsEnhanced precipitation98%
    5-7Metavanadate (VO₃⁻)White precipitate formation95-98%
    7-9Mixed polyvanadateVariable solubility80-90%
    >9Highly polymerized speciesIncreased solubility<80%

    Temperature and Concentration Effects

    The precipitation temperature significantly influences the decomposition ratio of ammonium ions. At 45°C and pH 9.3, the decomposition ratio exceeds 81%, which is approximately four times higher than at pH 8 [8]. The precipitation yield increases with temperature up to 35°C, beyond which temperature effects become negligible.

    Kinetic Considerations

    Kinetic studies reveal that the precipitation reaction follows first-order kinetics with an activation energy of 42.3 kJ/mol [8]. The rate-determining step involves the nucleation and growth of ammonium vanadate crystals, which is influenced by both pH and temperature conditions.

    Redox Activity & Electron Transfer Mechanisms

    Sodium ammonium vanadate exhibits complex redox behavior characterized by multiple electron transfer processes involving different vanadium oxidation states. The redox activity is particularly significant in alkaline and ammonia buffer solutions [9] [10] [11].

    Electrochemical Reduction Mechanisms

    Cyclic voltammetry studies demonstrate that vanadate ions undergo irreversible reduction through a three-electron transfer mechanism, with the first electron transfer serving as the rate-determining step [9]. The overall reduction process can be represented as:

    VO₄³⁻ + 6H⁺ + 3e⁻ → V(OH)₂ + 2H₂O

    Multi-Step Oxidation Processes

    The oxidation processes involve stepwise reactions where V(OH)₂ is first oxidized to V(OH)₃, followed by further oxidation to vanadate ions [9] [10]. These consecutive oxidation steps are characterized by distinct peaks in cyclic voltammetry experiments.

    Oxidation StateReduction PotentialElectron TransferStability
    V(V)-0.56 V vs Ag/AgCl3-electronHigh in alkaline
    V(IV)Variable1-electronIntermediate
    V(III)More negative1-electronModerate
    V(II)Most negativeFinal productV(OH)₂ formation

    Surface Redox Characteristics

    The redox behavior exhibits properties of a surface redox process where both reactant and product species are immobilized on the electrode surface [11]. This surface-confined behavior results in unique voltammetric features including split peaks and quasi-reversible maxima in square-wave voltammetry.

    Surface Acidity/Basicity Measurements

    The surface acidity and basicity properties of sodium ammonium vanadate are influenced by the presence of both ammonium and vanadate ions, resulting in characteristic acid-base behavior in aqueous solutions [12] [13].

    Aqueous Solution pH Characteristics

    Sodium ammonium vanadate forms weakly acidic solutions when dissolved in water, with pH values typically less than 7.0 [12] [13]. The resulting solutions contain moderate concentrations of hydrogen ions and exhibit the ability to neutralize bases, indicating inherent acidic properties.

    Acid-Base Equilibrium

    The acidic nature of aqueous solutions results from the hydrolysis of ammonium ions and the Lewis acid behavior of vanadium centers. The equilibrium can be represented as:

    NH₄⁺ + H₂O ⇌ NH₃ + H₃O⁺

    Additionally, vanadate species can act as weak acids through protonation-deprotonation equilibria:

    HVO₄²⁻ ⇌ VO₄³⁻ + H⁺

    Surface Basicity Measurements

    Despite the overall acidic behavior in solution, the solid compound exhibits moderate basicity at surface sites. This dual acid-base character results from the complex ionic structure containing both electron-donating (vanadate) and electron-accepting (ammonium) sites.

    PropertyMeasurement MethodObserved ValueInterpretation
    Solution pHDirect pH measurement<7.0Weakly acidic
    Surface basicityAcid titrationModerateBase neutralization capacity
    Ionic characterConductivityHighStrong electrolyte behavior
    Buffer capacityTitration curvesLimitedWeak buffering action

    Temperature-Dependent Acid-Base Behavior

    The acid-base properties show temperature dependence, with increased acidity observed at elevated temperatures due to enhanced hydrolysis of ammonium ions. The pKa values of relevant acid-base pairs shift with temperature according to thermodynamic principles.

    Structural Factors Influencing Acidity/Basicity

    The crystal structure of sodium ammonium vanadate, featuring corner-sharing VO₄ tetrahedra and hydrogen-bonded ammonium ions, influences the surface acid-base properties. The polymeric vanadate chains provide Lewis acid sites, while ammonium groups contribute to Brønsted acid behavior through proton donation.

    Dates

    Last modified: 07-20-2023

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